molecular formula C6H2Cl3NO2 B3052981 2-Pyridinecarboxylic acid, 4,5,6-trichloro- CAS No. 496849-77-5

2-Pyridinecarboxylic acid, 4,5,6-trichloro-

Cat. No.: B3052981
CAS No.: 496849-77-5
M. Wt: 226.4 g/mol
InChI Key: LHGHJAGVMNLDGA-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 4,5,6-trichloro- is a chlorinated derivative of picolinic acid. It is known for its use as a systemic herbicide, commonly referred to as picloram. This compound is effective in controlling a wide range of broad-leaved weeds and woody plants, making it valuable in agricultural and environmental management .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-pyridinecarboxylic acid, 4,5,6-trichloro- typically involves the chlorination of picolinic acid. The reaction conditions often include the use of chlorine gas in the presence of a suitable solvent and catalyst to achieve the desired chlorination at the 4, 5, and 6 positions of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its desired form .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinecarboxylic acid, 4,5,6-trichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

2-Pyridinecarboxylic acid, 4,5,6-trichloro- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pyridinecarboxylic acid, 4,5,6-trichloro- involves its role as an auxin mimic. It disrupts normal plant growth by mimicking natural plant hormones, leading to uncontrolled and disorganized growth. This ultimately causes the death of susceptible plants. The compound targets specific molecular pathways involved in plant growth regulation .

Comparison with Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • 3,5,6-Trichloro-2-pyridinol
  • 4-Amino-3,5,6-trichloropicolinic acid

Comparison: 2-Pyridinecarboxylic acid, 4,5,6-trichloro- is unique due to its specific chlorination pattern and its effectiveness as a systemic herbicide. Compared to 2,4-D, it has a broader spectrum of activity against woody plants and certain herbaceous weeds. Its persistence in the environment and ability to be absorbed through roots and foliage make it particularly effective in long-term weed management .

Properties

IUPAC Name

4,5,6-trichloropyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO2/c7-2-1-3(6(11)12)10-5(9)4(2)8/h1H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGHJAGVMNLDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(=O)O)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90889189
Record name 2-Pyridinecarboxylic acid, 4,5,6-trichloro-
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Molecular Weight

226.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496849-77-5
Record name 4,5,6-Trichloro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496849-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 4,5,6-trichloro-
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Record name 2-Pyridinecarboxylic acid, 4,5,6-trichloro-
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Record name 2-Pyridinecarboxylic acid, 4,5,6-trichloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6-trichloropyridine-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

An 8 mL scintillation vial was charged with NiCl2.6H2O (12.0 mg, 0.051 mmol) and 2,2′-bipyridine (17.0 mg, 0.109 mmol). The vial was closed and purged with nitrogen for 5 min, after which the vial was charged with DMF (4.5 mL) and isopropyl alcohol (iPrOH; 0.5 mL). The mixture was allowed to stir for 5 min. To the vial was added zinc dust (0.2194 g, 3.4 mmol), and the mixture was allowed to stir under nitrogen for 35 min. Solid 3,4,5,6-tetrachloropicolinic acid (0.1076 g, 0.4 mmol) was added through the top of the reactor. The reaction mixture was allowed to stir at 14° C. and samples were removed periodically to determine reaction kinetics. The samples (˜0.01 mL of reaction mixture diluted to 1.5 mL with acetonitrile) were analyzed by a calibrated HPLC method.
[Compound]
Name
NiCl2.6H2O
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step One
Quantity
0.1076 g
Type
reactant
Reaction Step Two
Name
Quantity
0.2194 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Three 8 mL scintillation vials were charged with NiCl2.6H2O (12.0 mg, 0.051 mmol) and 2,2′-bipyridine (16.0 mg, 0.102 mmol). The vials were closed and purged with nitrogen for 5 min, after which the vials were charged with DMF (4.5 mL) and one of the following: deionized (DI) water (pH=7), 10% HCl, or 10% sodium hydroxide (NaOH) (0.5 mL). The mixtures were allowed to stir for 5 min. To each of the vials was added zinc dust (0.22 g, 3.4 mmol), and the mixtures were allowed to stir under nitrogen for 35 min. Solid 3,4,5,6-tetrachloropicolinic acid (0.10 g, 0.4 mmol) was added to each through the top of the reactor. The reaction mixtures were allowed to stir at ambient temperature, and samples were removed periodically to determine reaction kinetics. The samples (˜0.01 mL of reaction mixture diluted to 1.5 mL with acetonitrile) were analyzed by a calibrated HPLC method.
[Compound]
Name
Three
Quantity
8 mL
Type
reactant
Reaction Step One
[Compound]
Name
NiCl2.6H2O
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.22 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Anhydrous nickel chloride (NiCl2; 77 milligrams (mg), 0.596 millimoles (mmol)) and 2,2′-bipyridine (186 mg, 1.19 mmol) were stirred in 9:1 dimethylformamide (DMF)-water (10 milliliters (mL)) for 24 hours (h). Solid 3,4,5,6-tetrachloropicolinic acid (1.556 grams (g), 5.96 mmol) was added, followed by zinc powder (3.32 g, 50.7 mmol). After 3 h, water was added. The solids were removed by filtration and washed with water (100 mL). The aqueous filtrate was made acidic (pH 1) with concentrated hydrochloric acid (HCl). A white solid appeared upon standing. The solid was isolated, washed with water and dried under vacuum to give the title compound (484 mg, 35.8%) which was 94% pure by high-performance liquid chromatography (HPLC): 1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H); 13C NMR (101 MHz, DMSO-d6) δ 163.4, 148.9, 146.5, 144.4, 131.6, 125.7.
Quantity
1.556 g
Type
reactant
Reaction Step One
Quantity
186 mg
Type
reactant
Reaction Step Two
[Compound]
Name
dimethylformamide (DMF)-water
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
77 mg
Type
catalyst
Reaction Step Two
Name
Quantity
3.32 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
35.8%

Synthesis routes and methods IV

Procedure details

A 25 mL scintillation vial was charged with NiCl2 (76.2 mg, 0.586 mmol) and 2,2′-bipyridine (188.4 mg, 1.20 mmol). The vial was sealed and purged with nitrogen for 20 min. The inert reactor was charged with DMF (9 mL) and water (1 mL). The resulting mixture was allowed to stir for 24 h, and then solid 3,4,5,6-tetrachloropicolinic acid (1.54 g, 5.9 mmol) and zinc powder (3.33 g, 50.9 mmol) were added through the top of the reactor. The reaction mixture was allowed to stir at ambient temperature for 3 h and was diluted to 20 mL with water. The resulting heterogeneous mixture was filtered to remove the solids, and the resulting clear, aqueous filtrate was made acidic (pH˜1) with concentrated HCl. Upon standing, a fine white solid formed and was collected via vacuum filtration to give the title compound (0.45 g, 33.6%) that was 86% pure as analyzed by calibrated HPLC. The residual material was 9% unreacted starting material and 2 unknown impurities.
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
3.33 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
188.4 mg
Type
reactant
Reaction Step Three
Name
Quantity
76.2 mg
Type
catalyst
Reaction Step Three
Yield
33.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyridinecarboxylic acid, 4,5,6-trichloro-
Reactant of Route 2
Reactant of Route 2
2-Pyridinecarboxylic acid, 4,5,6-trichloro-
Reactant of Route 3
2-Pyridinecarboxylic acid, 4,5,6-trichloro-
Reactant of Route 4
2-Pyridinecarboxylic acid, 4,5,6-trichloro-
Reactant of Route 5
2-Pyridinecarboxylic acid, 4,5,6-trichloro-
Reactant of Route 6
2-Pyridinecarboxylic acid, 4,5,6-trichloro-

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